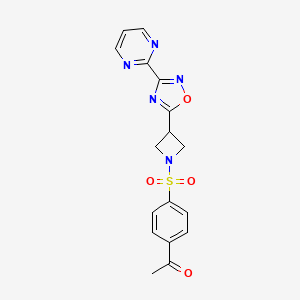

1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

This compound features a unique heterocyclic architecture:

- Azetidine core: A four-membered nitrogen-containing ring, providing conformational rigidity.

- Sulfonyl bridge: Connects the azetidine to a para-substituted phenyl group, improving solubility and hydrogen-bonding capacity.

- Ethanone group: At the phenyl ring’s para position, contributing to electrophilic reactivity and metabolic stability.

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though explicit biological data are absent in the provided evidence.

Properties

IUPAC Name |

1-[4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-11(23)12-3-5-14(6-4-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-18-7-2-8-19-15/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJDCOKYGZNYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and is a key component in many drugs.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds containing similar moieties, such as pyrimidine, have been reported to interact with various biological targets, leading to a broad range of biological activities.

Biological Activity

The compound 1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several key structural components:

- Pyrimidin-2-yl moiety

- 1,2,4-Oxadiazol-5-yl group

- Azetidin-1-yl unit

- Sulfonyl linkage

- Phenyl ring

These functional groups are known to influence the biological properties of the compound significantly.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. The pyrimidine and oxadiazole moieties are often associated with anticancer properties due to their ability to interact with various cellular targets.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 1 | Lung Cancer | 25.9 | Apoptosis induction | |

| 2 | Breast Cancer | 15.1 | Cell cycle arrest | |

| 3 | Leukemia | 21.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating that this compound may also possess such capabilities.

Table 2: Antimicrobial Activity Data

| Study | Compound | Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|---|

| 1 | Staphylococcus aureus | 0.25 | Gyrase inhibition | |

| 2 | Streptococcus pyogenes | 0.5 | DNA gyrase targeting |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures often inhibit specific kinases involved in cancer cell signaling pathways.

- DNA Interaction : The oxadiazole and pyrimidine rings may interact with DNA or RNA, disrupting cellular processes.

- Apoptosis Induction : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Recent research highlights the effectiveness of this compound in various biological assays:

- In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with related compounds.

- Cell Line Studies : In vitro studies using human cancer cell lines have shown promising results regarding cell viability and proliferation inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Analogs

2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone ()

Pyrimidinyl-Oxadiazole Derivatives

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

- Structure : Combines pyrimidinylthio, 1,3,4-oxadiazole, and thione groups.

- Key Differences :

- Uses a 1,3,4-oxadiazole scaffold instead of 1,2,4-oxadiazole.

- Substitutes the azetidine-sulfonyl-phenyl system with a thio-methyl linker.

- Implications: Thione group may increase metal-binding affinity but reduce stability under oxidative conditions.

Piperidine-Linked Oxadiazole-Ketone Compounds

1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one ()

- Structure : Features a piperidine ring linked to oxadiazole via a methoxy group.

- Key Differences :

- Replaces azetidine with a six-membered piperidine , increasing ring flexibility.

- Substitutes pyrimidinyl with pyridinyl on the oxadiazole, altering electronic properties.

- Implications :

Thioxo-Oxadiazole Derivatives

1-(6-Imino-4-methyl-1-phenyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,6-dihydropyridazin-3-yl)ethanone ()

- Structure: Integrates a thioxo-1,3,4-oxadiazole with a pyridazinone core.

- Key Differences :

- Uses a 1,3,4-oxadiazole-2-thione instead of 1,2,4-oxadiazole.

- Replaces the sulfonyl group with a thioxo moiety.

- Pyridazinone core may confer distinct pharmacokinetic properties, such as prolonged half-life .

Fluorophenyl-Substituted Dihydropyrimidinones

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone ()

- Structure: Combines a dihydropyrimidinone scaffold with 4-fluorophenyl and ethanone groups.

- Key Differences :

- Lacks the oxadiazole and azetidine moieties entirely.

- Introduces a sulfanylidene (C=S) group, altering redox stability.

- Implications :

Comparative Analysis Table

Research Implications

- Synthetic Feasibility : The target compound’s azetidine-sulfonyl-phenyl linkage () requires multistep synthesis, similar to analogs in and , but may face challenges in regioselective sulfonation.

- Biological Performance : Compared to piperidine-based analogs (), the azetidine core likely improves binding specificity due to reduced conformational freedom. However, sulfonyl groups (vs. thioethers in ) may limit blood-brain barrier penetration.

- Optimization Potential: Hybridizing the target’s pyrimidinyl-oxadiazole with fluorophenyl groups () could balance solubility and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.